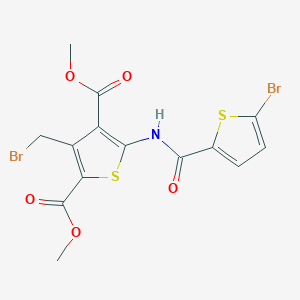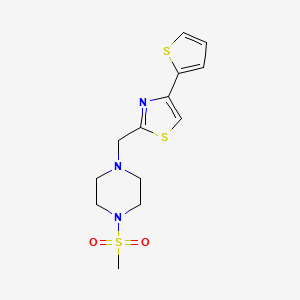
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has been synthesized through a variety of methods, including the use of piperazine and thiophene as starting materials. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. These include anti-inflammatory, antitumor, and antimicrobial activity. The compound has also been found to have an inhibitory effect on certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole in lab experiments is its potential therapeutic applications. The compound has been found to exhibit a range of effects that make it a promising candidate for further investigation. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its mechanism of action in more detail, which may help to optimize its use in experiments. Additionally, further studies could investigate the safety and toxicity of the compound, which would be important for its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole has been achieved through several methods. One such method involves the reaction of piperazine with 2-bromo-4-(methylsulfonyl)benzaldehyde to form an intermediate, which is then reacted with thiophene-2-carboxylic acid to yield the final product. Another method involves the reaction of 2-(4-(methylsulfonyl)piperazin-1-yl)ethanamine with 2-bromo-4-(thiophen-2-yl)acetic acid to form the thiazole derivative.
Applications De Recherche Scientifique
The potential therapeutic applications of 2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole have been explored in several scientific studies. One study found that the compound exhibited anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for inflammatory diseases. Another study found that the compound had antitumor activity against human gastric cancer cells, indicating that it may have potential as an anticancer agent.
Propriétés
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S3/c1-21(17,18)16-6-4-15(5-7-16)9-13-14-11(10-20-13)12-3-2-8-19-12/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBGTQNWXRTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


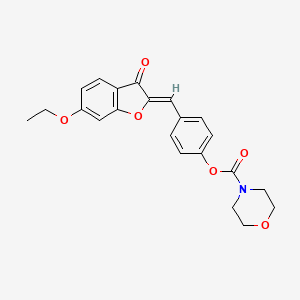
![methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2455687.png)
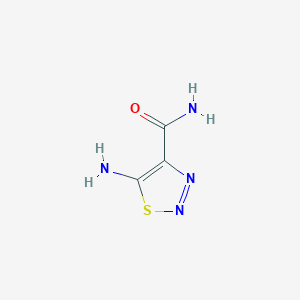
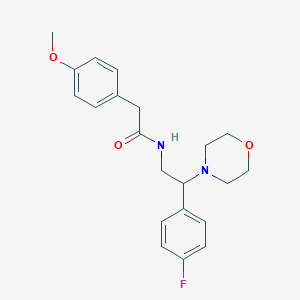
![2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2455693.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)

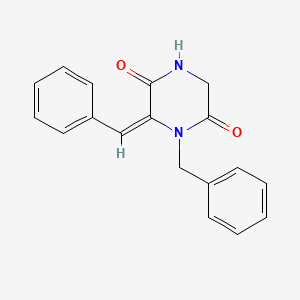

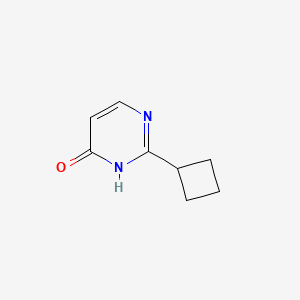
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2455702.png)
![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)
